molecular formula C15H19NO3S B2402824 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one CAS No. 2504202-74-6

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one

Cat. No.: B2402824
CAS No.: 2504202-74-6
M. Wt: 293.38
InChI Key: HBVHOKRDHWXQMY-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one is a chemical compound that belongs to the class of spirocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound exhibits biological activities that make it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • 2-tosyl-2,7-diazaspiro[3.5]nonan-6-one
  • 2-(4-methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-12-2-4-14(5-3-12)20(18,19)16-10-15(11-16)8-6-13(17)7-9-15/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHOKRDHWXQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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